molecular formula C13H19NO4S B1434941 2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858241-14-1

2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1434941
CAS No.: 1858241-14-1
M. Wt: 285.36 g/mol
InChI Key: HAKYWKYWOUDRDZ-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid (CAS Number: 1858241-14-1) is a specialized organic compound with a molecular formula of C13H19NO4S and a molecular weight of 285.36 g/mol . This chemical features a butanoic acid backbone substituted at the second carbon with a (3,5-dimethylphenyl)(methylsulfonyl)amino group, creating a unique molecular architecture that may influence biological activity and physicochemical properties. The compound is provided as a research chemical exclusively for laboratory investigations. Researchers exploring sulfonylamino acid derivatives have investigated similar compounds for various applications, including as potential inhibitors of enzymatic activity and for their physicochemical properties in agrochemical formulation development . The presence of both sulfonyl and carboxyl functional groups in the same molecule provides distinctive characteristics that may be valuable in structure-activity relationship studies, particularly in medicinal chemistry and drug discovery research. The methylsulfonyl group can contribute to enhanced molecular interactions with biological targets, while the carboxylic acid moiety offers potential for salt formation or further chemical derivatization. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use. Proper laboratory handling procedures should be followed, including the use of appropriate personal protective equipment.

Properties

IUPAC Name

2-(3,5-dimethyl-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-5-12(13(15)16)14(19(4,17)18)11-7-9(2)6-10(3)8-11/h6-8,12H,5H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKYWKYWOUDRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C1=CC(=CC(=C1)C)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid typically involves two key steps:

This approach aligns with established procedures for synthesizing sulfonamide amino acid derivatives by reacting amines with sulfonyl chlorides under mild conditions, followed by purification steps to isolate the target compound.

Preparation of the Amino Acid Backbone

The butanoic acid moiety (specifically 2-aminobutanoic acid derivatives) can be prepared by:

  • Strecker Synthesis : Formation of an α-amino nitrile intermediate by reaction of an imine with potassium cyanide, followed by hydrolysis to yield 2-aminobutanoic acid. This method is classical for synthesizing α-amino acids and can be adapted for substituted derivatives.

  • Enzymatic Hydrolysis of N-protected Amino Acids : Selective enzymatic hydrolysis of N-protected 2-aminobutanoic acid derivatives (e.g., N-benzoyl-2-aminobutanoic acid) using acylase enzymes under controlled pH and temperature conditions yields optically pure 2-aminobutanoic acid.

  • Desulfurization of L-methionine Derivatives : Using catalysts such as Raney Nickel or Pd/C under hydrogen pressure in batch or continuous flow reactors to convert sulfur-containing amino acid derivatives (e.g., L-methionine methyl ester) into 2-amino butanoic acid or related alcohols.

N-Sulfonylation Reaction

The key step to introduce the methylsulfonyl group onto the amino functionality involves sulfonylation:

  • Reaction Conditions : The amino precursor (e.g., 2-aminobutanoic acid or its ester) is reacted with methylsulfonyl chloride in the presence of a base such as sodium carbonate or sodium acetate, typically in an organic solvent like dichloromethane at room temperature.

  • Mechanism : The nucleophilic amino group attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

  • Purification : After reaction completion (monitored by TLC), the mixture is washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent evaporated. The crude product is purified by recrystallization or column chromatography.

Specific Preparation Example for this compound

While direct literature on this exact compound is scarce, analogous compounds have been synthesized by:

  • Using 3,5-dimethylphenylamine or its derivatives as the amine component.

  • Sulfonylation with methylsulfonyl chloride under mild conditions to form the N-(methylsulfonyl)-3,5-dimethylphenyl amine intermediate.

  • Coupling this intermediate with a butanoic acid derivative or performing the sulfonylation on the amino acid backbone directly.

The reaction scheme is consistent with the sulfonamide synthesis protocols used for 2-aminothiazole sulfonamides and related compounds.

Data Table: Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Amino acid synthesis Strecker synthesis: imine + KCN + hydrolysis Water/organic mix RT to 65°C Several hrs ~70-90 Produces 2-aminobutanoic acid
Enzymatic hydrolysis N-benzoyl-2-aminobutanoic acid + L-acylase Water 65°C 19 hrs 50-60 Optically pure amino acid
N-Sulfonylation Amino acid + methylsulfonyl chloride + Na2CO3 Dichloromethane RT 4-8 hrs 80-90 Purified by recrystallization

Research Findings and Optimization Notes

  • Catalyst and Enzyme Use : Enzymatic methods offer stereoselectivity and mild conditions but require control of pH and temperature for optimal activity.

  • Desulfurization Techniques : Raney Nickel and Pd/C catalysts are effective for removing sulfur groups from methionine derivatives, which can be adapted to prepare the amino acid backbone efficiently.

  • Solvent Choice : Dichloromethane is preferred for sulfonylation due to its inertness and ability to dissolve both reactants; methanol and water are used in hydrolysis and enzymatic steps.

  • Purification : Recrystallization from isopropyl alcohol or ethanol and column chromatography ensure high purity of the final sulfonamide amino acid.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₉NO₄S
  • Molecular Weight : 285.36 g/mol
  • IUPAC Name : 2-(3,5-dimethyl-N-methylsulfonylanilino)butanoic acid

The compound features a butanoic acid backbone along with a dimethylphenyl group and a methylsulfonyl group, which contribute to its unique chemical reactivity and biological activity.

Chemistry

2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

Applications in Organic Synthesis:

  • Used as a reagent in coupling reactions.
  • Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

The biological applications of this compound are primarily related to its potential as an enzyme inhibitor and its influence on metabolic pathways.

Enzyme Inhibition Studies:

  • Preliminary research indicates that the compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses.
  • The interaction with specific molecular targets suggests its utility in studying metabolic regulation.

Cytotoxicity and Anticancer Potential:

  • Initial findings show low cytotoxicity while maintaining potent biological activity against certain cancer cell lines. This characteristic is desirable for drug development as it suggests a favorable therapeutic index.

Industry

In industrial applications, this compound may be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new formulations in various sectors.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal examined the inhibitory effects of this compound on COX enzymes. The results indicated a significant reduction in enzyme activity at specific concentrations, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Cytotoxicity Assessment

In another study focusing on anticancer properties, researchers tested the compound against various cancer cell lines. The findings revealed that while the compound exhibited low cytotoxicity towards healthy cells, it effectively induced apoptosis in targeted cancer cells.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmaceutical Contexts

lists several related compounds, including:

  • (2S)-2-Amino-4-(methylsulfonyl)butanoic Acid (L-Methionine Sulfone; MM0358.06): A methionine derivative with a sulfone group. Unlike the target compound, it lacks the 3,5-dimethylphenyl substitution, resulting in lower molecular weight (MW: ~182.2 g/mol vs. ~325.4 g/mol for the target) and reduced lipophilicity. This difference may impact membrane permeability and metabolic stability .
  • (2RS)-2-(Acetylamino)-4-(methylsulfanyl)butanoic Acid (N-Acetyl-DL-methionine; MM0358.07): Features a methylthioether group instead of a sulfonamide. The thioether group is prone to oxidation, whereas the sulfonamide in the target compound offers greater chemical stability .
Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Weight (g/mol) Solubility (Predicted) Application/Use
Target Compound 3,5-Dimethylphenyl, methylsulfonyl ~325.4 Moderate (polar groups) Research chemical
L-Methionine Sulfone (MM0358.06) Amino, methylsulfonyl ~182.2 High (hydrophilic) Pharmaceutical impurity
N-Acetyl-DL-methionine (MM0358.07) Acetylamino, methylsulfanyl ~191.2 Moderate Pharmaceutical impurity

Comparison with Phenyl-Substituted Compounds

highlights phenyl-substituted aminomethylene-bisphosphonic acids (e.g., Br2PAMBPA), which share the 3,5-dihalo/alkylphenyl motif. While the target compound lacks bisphosphonate groups, the 3,5-dimethylphenyl substitution may similarly enhance aromatic stacking interactions or steric hindrance.

Contrast with Sulfonylurea Herbicides

lists sulfonylurea herbicides like metsulfuron-methyl, which feature triazine-sulfonylurea cores. Unlike these agrochemicals, the target compound’s sulfonamide group is directly linked to a butanoic acid backbone rather than a triazine ring. This structural divergence suggests distinct biological targets—sulfonylureas inhibit acetolactate synthase in plants, while the target compound’s carboxylic acid group may interact with mammalian enzymes or transporters .

Research Findings and Implications

  • Synthetic Challenges : The synthesis of 3,5-dimethylphenyl-containing compounds (as in ) often requires controlled conditions to avoid over-substitution or side reactions. For the target compound, this may involve coupling 3,5-dimethylaniline with methylsulfonyl precursors under anhydrous conditions .
  • This property is absent in N-acetylated analogs like MM0358.07 .
  • Regulatory Considerations : As a sulfonamide derivative, the compound may require rigorous impurity profiling, akin to the standards in , to exclude toxic byproducts during pharmaceutical development .

Biological Activity

2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid, with the CAS number 1858241-14-1, is an organic compound that has garnered attention for its potential biological activities. This compound features a butanoic acid backbone along with a dimethylphenyl and a methylsulfonyl group, which contribute to its unique properties and potential applications in various biological contexts.

  • Molecular Formula : C₁₃H₁₉NO₄S
  • Molecular Weight : 285.36 g/mol
  • IUPAC Name : 2-(3,5-dimethyl-N-methylsulfonylanilino)butanoic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to the inhibition or modulation of enzymatic activity, which is critical in various physiological processes. The precise mechanisms are still under investigation, but initial studies suggest that the compound may influence pathways related to inflammation and metabolic regulation.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Enzymatic pathways that are potentially affected include those involved in metabolic processes and inflammatory responses. For instance, compounds with similar structures have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Cytotoxicity and Anticancer Potential

The compound's cytotoxicity profile is another area of interest. Preliminary findings indicate that it may exhibit low cytotoxicity while maintaining potent biological activity against certain cancer cell lines. This characteristic is particularly desirable in drug development as it suggests a favorable therapeutic index .

Case Studies and Research Findings

StudyFindings
Angiotensin II Blockers Study Related compounds demonstrated significant blood pressure reduction, suggesting potential for antihypertensive applications .
Cytotoxicity Evaluation Compounds structurally similar to this compound showed low cytotoxicity while effectively inhibiting cancer cell proliferation .
Enzyme Inhibition Assays Evidence from related studies indicates potential for inhibiting COX enzymes, relevant for anti-inflammatory applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
2-[(4-Methylsulfonylphenyl)amino]butanoic acidSimilar functional groupsModerate enzyme inhibition
2-[(3,5-Dimethylphenyl)amino]butanoic acidLacks methylsulfonyl groupLower anti-inflammatory potential
2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]propanoic acidDifferent backboneVariable activity based on structure

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid, and how can reaction yields be improved?

  • Answer : Synthesis typically involves sulfonylation of the amine intermediate. Key steps include:

Protection of reactive groups : Use silylation (e.g., 5% dimethyldichlorosilane in toluene) to prevent adsorption losses during synthesis .

Solvent selection : Methanol or LC-grade solvents minimize side reactions .

Monitoring impurities : Employ HPLC with C18 columns and UV detection (210–254 nm) to track intermediates like L-methionine sulfone analogs .

  • Yield optimization : Adjust stoichiometry of sulfonylating agents (e.g., methylsulfonyl chloride) and monitor via TLC or LC-MS.

Q. How should researchers handle and store this compound to prevent degradation?

  • Answer :

Storage : Store at −18°C in amber vials to avoid photodegradation .

Handling : Use silanized glassware to reduce adsorption; avoid prolonged exposure to moisture .

Stability testing : Conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl or NaOH) to identify degradation products .

Advanced Research Questions

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

  • Answer :

Extraction : Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc), preconditioned with methanol and Milli-Q water .

Internal standards : Spike deuterated analogs (e.g., triclosan-d3) to correct matrix effects .

Detection : LC-MS/MS with a C18 column, mobile phase (methanol/water + 0.1% formic acid), and MRM transitions for specificity .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Answer :

Standardize assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%) .

Validate purity : Characterize batches via NMR (¹H/¹³C) and HRMS to rule out impurity interference (e.g., N-acetyl-DL-methionine analogs) .

Meta-analysis : Compare logP, solubility, and protein binding data using tools like PubChem to identify structure-activity trends .

Q. What strategies are effective for impurity profiling and structural elucidation of synthetic byproducts?

  • Answer :

Chromatographic separation : Use UPLC with HILIC columns to resolve polar impurities (e.g., sulfonic acid derivatives) .

Advanced detection : Couple LC with high-resolution Q-TOF-MS for accurate mass determination of byproducts (e.g., methylsulfonyl adducts) .

Synthetic traps : Introduce isotopically labeled precursors (e.g., ¹³C-methyl groups) to trace reaction pathways .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

  • Answer :

Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes with sulfonamide-binding pockets) .

QSAR modeling : Correlate substituent effects (e.g., 3,5-dimethylphenyl vs. difluorophenyl) with activity using Gaussian-based DFT calculations .

ADMET prediction : Apply SwissADME to optimize logS (solubility) and reduce CYP450 inhibition risks .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the metabolic stability of this compound?

  • Answer :

Hepatic microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL protein) and NADPH, monitoring depletion via LC-MS .

CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

Plasma stability : Incubate in human plasma (37°C, 24 hours) and quantify intact compound .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

  • Answer :

Co-solvent systems : Use ≤10% PEG-400 or β-cyclodextrin to enhance solubility without cytotoxicity .

pH adjustment : Prepare stock solutions in PBS (pH 7.4) or sodium bicarbonate buffer (pH 8.5) for ionizable groups .

Nanoparticle formulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release in cell cultures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 2
2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid

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